molecular formula C17H44N3O15P5 B1330168 [Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid CAS No. 34690-00-1

[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

Cat. No. B1330168
CAS RN: 34690-00-1
M. Wt: 685.4 g/mol
InChI Key: YWMWZKYVGNWJPU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid has a molecular weight of 685.4 g/mol. The boiling point is 1002.7 °C at 760 mmHg and the refractive index is 1.578 .

Scientific Research Applications

Concrete Admixtures

This compound has been utilized in the synthesis of bis(phosphonic acid)amino-terminated polymers, which exhibit significant potential as concrete admixtures . These polymers can improve the water-reducing properties of concrete, enhancing its workability and strength. Additionally, they demonstrate effective anti-clay abilities, which is crucial in maintaining the quality of concrete under various environmental conditions.

Dispersion Properties

The dispersion properties of bis(phosphonic acid)amino-polymers, derived from this compound, are influenced by their molecular weights and structures . This makes them suitable for applications where controlled dispersion is necessary, such as in paints, coatings, and pharmaceutical formulations, where uniform distribution of particles is essential.

Scale and Corrosion Inhibition

Due to its strong metal-binding abilities, this compound is often used in the inhibition of scale or corrosion . It can form stable complexes with metal ions, preventing the formation of insoluble salts that lead to scaling and protecting metal surfaces from corrosive processes.

Biological Activities

Aminobis(phosphonic acids), a class of compounds to which Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid belongs, exhibit a wide variety of biological activities . They have been studied for their potential use in medical treatments, including as enzyme inhibitors or bone resorption agents.

Fluidity Maintenance

The double amino-terminated polymers synthesized from this compound have shown good fluidity maintaining abilities within 1–3 hours . This property is particularly beneficial in industrial processes that require the maintenance of fluidity over time, such as in lubricants or drilling fluids.

Adsorption Experiments

Research has indicated that the adsorption ability of bidentate phosphoric acid, a component of this compound, with calcium ions is much stronger than that of carboxyl groups in polycarboxylate superplasticizers . This characteristic can be exploited in water treatment processes, where efficient adsorption of ions is necessary.

Density Functional Theory (DFT) Studies

The compound has been studied using Density Functional Theory (DFT) methods, which are computational modeling techniques used to investigate the electronic structure of molecules . Through these studies, researchers can predict the behavior of this compound in various chemical environments, aiding in the design of new materials and drugs.

Synthesis of Aminobis(phosphonic Acids)

Finally, this compound is crucial in the synthesis of aminobis(phosphonic acids) through the Moedrizer-Irani procedure . These acids are important intermediates in the production of various pharmaceuticals and polymers with enhanced properties.

Safety and Hazards

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid may be corrosive to metals and cause skin irritation and serious eye damage . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid has gained attention in scientific research due to its unique properties and potential applications in various fields. It can be used as a scale and corrosion inhibitor for oilfield water, industrial circulating cool water, and boilers .

Mechanism of Action

Target of Action

The primary target of Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid, also known as BHMTPMPA, is the carbonate and sulfate scale . These scales are mineral deposits that form on surfaces in contact with water, such as pipes and boilers. They can cause significant problems in industrial processes by reducing efficiency and causing equipment damage.

Mode of Action

BHMTPMPA acts as a chelating agent , binding to metal ions present in the water . This interaction prevents the metal ions from reacting with other components in the water to form scale. The compound’s structure, which includes multiple phosphonic acid groups, allows it to bind strongly to metal ions, effectively inhibiting scale formation .

Biochemical Pathways

The action of BHMTPMPA primarily affects the mineral precipitation pathway . By binding to metal ions, it prevents these ions from reaching the saturation point where they would normally precipitate out of the water and form scale .

Pharmacokinetics

solubility and stability . BHMTPMPA has excellent water solubility and thermal stability, which allows it to remain effective in a wide pH range and high temperatures up to 120°C . This makes it particularly useful in industrial settings where water conditions can vary widely.

Result of Action

The result of BHMTPMPA’s action is the prevention of scale formation . By inhibiting the precipitation of metal ions, it prevents the formation of carbonate and sulfate scale. This leads to improved efficiency and lifespan of equipment in contact with the treated water.

Action Environment

The action of BHMTPMPA is influenced by environmental factors such as pH, temperature, and the presence of metal ions . It remains effective in a wide pH range and at high temperatures, making it suitable for various industrial applications. Its efficacy is also influenced by the concentration of metal ions in the water, with higher concentrations requiring more BHMTPMPA for effective scale inhibition .

properties

IUPAC Name

[bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H44N3O15P5/c21-36(22,23)13-18(9-5-1-3-7-11-19(14-37(24,25)26)15-38(27,28)29)10-6-2-4-8-12-20(16-39(30,31)32)17-40(33,34)35/h1-17H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMWZKYVGNWJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CCCCCCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H44N3O15P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9029358
Record name [[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-phosphonic acid
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Molecular Weight

685.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-, sodium salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid

CAS RN

34690-00-1, 35657-77-3
Record name P,P′,P′′,P′′′-[[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis[phosphonic acid]
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Record name Bishexamethylenetriamine, pentamethylenepentaphosphonic acid
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-
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Record name Phosphonic acid, P,P',P'',P'''-[[(phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-, sodium salt (1:?)
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Record name [[(Phosphonomethyl)imino]bis[6,1-hexanediylnitrilobis(methylene)]]tetrakis-phosphonic acid
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Record name [[(phosphonomethyl)imino]bis[hexamethylenenitrilobis(methylene)]]tetrakisphosphonic acid
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Record name [[(phosphonomethyl)imino]bis[hexane-6,1-diylnitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt
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Record name P,P',P'',P'''-(((PHOSPHONOMETHYL)IMINO)BIS(6,1-HEXANEDIYLNITRILOBIS(METHYLENE)))TETRAKISPHOSPHONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid
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